Thermodynamic Stability Advantage: Chloromethanol vs. Methyl Hypochlorite (Isomer)
Chloromethanol (ClCH₂OH) exhibits substantially greater thermodynamic stability compared to its structural isomer methyl hypochlorite (CH₃OCl). Ab initio multi-reference configuration interaction (MRD-CI) calculations at the CCSD(T)/cc-p-VTZ level establish that ClCH₂OH is lower in energy relative to CH₃OCl by approximately 44 kcal/mol [1]. Independent thermochemical data from the Active Thermochemical Tables (ATcT) corroborate this finding, with ClCH₂OH having a standard enthalpy of formation ΔfH°(298.15 K) of –242.5 ± 1.2 kJ/mol, compared to CH₃OCl at –62.9 ± 1.4 kJ/mol [2]. This 179.6 kJ/mol (~42.9 kcal/mol) difference in enthalpy of formation represents a decisive thermodynamic preference for the ClCH₂OH isomeric form under equilibrium conditions, directly influencing which species predominates in atmospheric chlorine reservoirs and reaction networks.
| Evidence Dimension | Thermodynamic stability (relative energy and enthalpy of formation) |
|---|---|
| Target Compound Data | ClCH₂OH: lower in energy by ~44 kcal/mol vs. CH₃OCl; ΔfH°(298.15 K) = –242.5 ± 1.2 kJ/mol |
| Comparator Or Baseline | Methyl hypochlorite (CH₃OCl): higher in energy; ΔfH°(298.15 K) = –62.9 ± 1.4 kJ/mol |
| Quantified Difference | 44 kcal/mol (ab initio); 179.6 kJ/mol difference in ΔfH° |
| Conditions | Ab initio MRD-CI calculations at CCSD(T)/cc-p-VTZ level (gas phase); Active Thermochemical Tables version 1.176 (gas phase, 298.15 K) |
Why This Matters
For researchers modeling atmospheric chlorine chemistry or investigating photofragmentation pathways, the 44 kcal/mol stability difference determines that ClCH₂OH, not CH₃OCl, is the thermodynamically favored isomeric form—directly impacting which species should be prioritized for experimental study and computational modeling.
- [1] Mühlhäuser, M.; Schnell, M.; Peyerimhoff, S. D. Ab initio MRD-CI study of excited states of chloromethanol ClCH₂OH and photofragmentation along C–O and C–Cl cleavage. Chemical Physics Letters 2001, 349 (3–4), 509–515. View Source
- [2] Ruscic, B.; Pinzon, R. E.; Morton, M. L.; von Laszewski, G.; Bittner, S.; Nijsure, S. G.; Amin, K. A.; Minkoff, M.; Wagner, A. F. Active Thermochemical Tables (ATcT), version 1.176. Argonne National Laboratory. Chloromethanol (15454-33-8) and Methyl hypochlorite (593-78-2). View Source
